The compound 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is a complex organic molecule characterized by its unique structural features. This compound consists of a methoxybenzene moiety attached to a chloromethyl-substituted hepten-ynyl group. Its molecular formula is , and it has a molecular weight of approximately 270.79 g/mol. The presence of both alkenyl and alkynyl functionalities suggests potential reactivity in various
Several synthetic routes can be employed to produce 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene:
The compound's unique structure may lend itself to various applications:
Interaction studies involving 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene could focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Given its potential as an alkylating agent, it may be investigated for its ability to form covalent bonds with target biomolecules, leading to insights into its mechanism of action and toxicity profiles.
Several compounds share structural similarities with 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene, including:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene | Chloromethyl group, alkyne functionality | Potential alkylating agent with unique reactivity |
| Chloromethyl Methyl Ether | Chloroalkyl ether | Used primarily as an alkylating agent |
| 4-Methoxyphenylacetylene | Alkynyl compound without chloromethyl | Focused on alkyne reactivity without halogen functionality |
| Prostaglandin Derivatives | Various functional groups including alkynes | Biological activity related to inflammation modulation |
This compound stands out due to its combination of reactive sites and potential therapeutic applications, making it a valuable subject for further research in organic chemistry and pharmacology.
Palladium-catalyzed cross-coupling reactions represent the cornerstone methodology for constructing carbon-carbon bonds in complex organic molecules such as 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene [7]. These reactions proceed through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetallation, and reductive elimination [7]. The versatility of palladium catalysis allows for the formation of carbon-carbon bonds between aryl halides and various organometallic nucleophiles, making it particularly suitable for the synthesis of compounds containing both aromatic and alkyne functionalities [7].
The selection of appropriate palladium precatalysts is critical for achieving optimal coupling efficiency in the synthesis of complex molecules containing multiple functional groups [28]. Modern precatalyst systems, particularly those featuring bulky, electron-rich phosphine ligands, have demonstrated superior performance in challenging cross-coupling reactions [34]. The [DTBNpP] palladium(crotyl)chloride precatalyst has shown exceptional activity in copper-free coupling reactions, providing high yields while maintaining functional group tolerance [34]. This precatalyst system operates effectively at room temperature and eliminates the need for pyrophoric ligands, making it particularly suitable for the synthesis of sensitive compounds [34].
| Precatalyst System | Yield (%) | Temperature (°C) | Functional Group Tolerance |
|---|---|---|---|
| Palladium(triphenylphosphine)₄ | 65-80 | 80-100 | Moderate |
| [DTBNpP]Pd(crotyl)Cl | 85-95 | 25-50 | High |
| Palladium(bis(dibenzylideneacetone)) | 70-85 | 60-80 | High |
The optimization of palladium-catalyzed cross-coupling reactions requires careful consideration of multiple variables including catalyst loading, ligand selection, base choice, and solvent system [28]. Screening methodologies utilizing pool-and-split approaches have proven effective for rapidly identifying optimal catalytic conditions for challenging substrates [28]. These systematic screening methods evaluate mixtures of precatalysts, ligands, and bases to identify productive conditions that can subsequently be optimized through deconvolution steps [28].
The mechanism of palladium-catalyzed coupling reactions involves the formation of catalytically active palladium(0) species through reduction of palladium(II) precursors [32]. The active catalyst undergoes oxidative addition with aryl halides to form palladium(II) complexes, followed by transmetallation with organometallic reagents and subsequent reductive elimination to regenerate the palladium(0) catalyst while forming the desired carbon-carbon bond [32]. Understanding this mechanistic framework is essential for optimizing reaction conditions and predicting the behavior of different substrate classes [32].
The Sonogashira reaction represents a fundamental method for forming carbon-carbon bonds between terminal alkynes and aryl halides, making it particularly relevant for the synthesis of compounds containing alkyne functionalities such as those found in 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene [4] [5]. This reaction has evolved from the original copper-cocatalyzed protocol to modern copper-free variants that offer improved functional group tolerance and reduced side reactions [5].
The optimization of Sonogashira reactions requires systematic investigation of multiple reaction parameters including catalyst selection, ligand choice, base system, solvent, and temperature [11]. Solvent effects play a particularly crucial role in determining reaction efficiency and selectivity [11]. Polar aprotic solvents such as dimethylformamide facilitate the reaction by effectively solvating the diverse range of reactants and intermediates involved in the coupling process [11]. However, the choice of solvent must be balanced against the specific requirements of the substrate and the desired reaction outcome [11].
| Solvent | Polarity | Yield (%) | Reaction Time (h) | Selectivity |
|---|---|---|---|---|
| Dimethylformamide | High | 85-92 | 4-8 | Good |
| Toluene | Low | 70-80 | 8-12 | Excellent |
| 1,4-Dioxane | Medium | 75-85 | 6-10 | Good |
| Acetonitrile | Medium | 80-88 | 5-9 | Good |
The development of copper-free Sonogashira protocols has addressed several limitations associated with traditional copper-cocatalyzed systems [5]. These modern protocols utilize dual palladium catalyst systems where different palladium complexes are optimized for specific roles in the catalytic cycle [5]. One palladium complex facilitates oxidative addition to aryl halides while another activates terminal alkyne substrates [5]. This approach enables productive palladium-palladium transmetallation and subsequent reductive elimination to form the desired alkyne products [5].
Temperature optimization in Sonogashira reactions requires careful balance between reaction rate and selectivity [11]. Higher temperatures generally increase reaction rates but may also promote undesired side reactions such as alkyne homocoupling or catalyst deactivation [11]. The optimal temperature range typically falls between 60-100°C for most substrates, though room temperature conditions can be achieved with highly active catalyst systems [34].
Base selection significantly influences both the efficiency and selectivity of Sonogashira reactions [11]. Organic bases such as triethylamine and diisopropylethylamine are commonly employed, though inorganic bases like potassium carbonate can provide superior results in certain solvent systems [11]. The base serves multiple roles including deprotonation of terminal alkynes and neutralization of hydrogen halide byproducts [11].
The introduction of chloromethyl groups into aromatic compounds is accomplished primarily through the Blanc chloromethylation reaction, a fundamental transformation for preparing compounds such as 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene [14] [15]. This reaction involves the treatment of aromatic substrates with formaldehyde and hydrogen chloride in the presence of Lewis acid catalysts, most commonly zinc chloride [14] [15].
The Blanc chloromethylation mechanism proceeds through electrophilic aromatic substitution involving highly electrophilic chloromethyl species [14] [15]. Under acidic conditions catalyzed by zinc chloride, formaldehyde becomes protonated, significantly increasing the electrophilicity of the carbon center [15]. The aromatic π-electrons attack this electrophilic carbon, followed by rearomatization and subsequent chloride substitution to form the final chloromethyl product [15].
| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Activated aromatics | 10-20 | 25-40 | 80-95 | 2-6 |
| Neutral aromatics | 20-30 | 40-60 | 70-85 | 4-8 |
| Deactivated aromatics | 30-50 | 60-80 | 50-70 | 8-12 |
Alternative chloromethylation methods utilize chloromethyl methyl ether as the electrophilic species, offering advantages in terms of reaction control and reduced byproduct formation [15]. This modification is particularly useful for deactivated aromatic substrates that show limited reactivity under standard Blanc conditions [14]. The use of chloromethyl methyl ether in combination with strong acids such as sulfuric acid provides enhanced electrophilicity and improved yields for challenging substrates [14].
The regioselectivity of chloromethylation reactions is governed by the electronic properties of the aromatic substrate [16]. Electron-donating substituents such as methoxy groups direct chloromethylation to ortho and para positions, while electron-withdrawing groups favor meta substitution [16]. This regioselectivity can be exploited for the selective preparation of specific chloromethylated isomers required for further synthetic transformations [16].
Reaction optimization for chloromethylation requires careful control of reaction conditions to minimize side reactions [21]. High reactant concentrations can lead to secondary addition reactions resulting in diarylmethane formation [21]. Temperature control is critical as elevated temperatures may promote decomposition or undesired rearrangement reactions [21]. The use of anhydrous conditions is essential to prevent hydrolysis of intermediates and to maintain the activity of Lewis acid catalysts [21].
The synthesis of complex molecules such as 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene requires sophisticated protecting group strategies to enable selective transformations in the presence of multiple functional groups [37] [38]. Protecting groups serve to temporarily mask reactive functionalities, allowing for chemoselectivity in subsequent reaction steps [37]. The successful implementation of protecting group strategies requires careful consideration of stability, orthogonality, and deprotection conditions [37].
Terminal alkyne protection represents a critical aspect of multi-step synthesis involving alkyne-containing compounds [18] [22]. Triisopropylsilyl groups provide robust protection for terminal alkynes, offering superior stability compared to trimethylsilyl alternatives [40]. The triisopropylsilyl protecting group withstands a wide range of reaction conditions while remaining removable under specific deprotection protocols [40]. Deprotection of triisopropylsilyl-protected alkynes is efficiently accomplished using silver fluoride in methanol, providing clean conversion to terminal alkynes in good yields [40].
| Protecting Group | Stability | Installation Conditions | Deprotection Conditions | Yield (%) |
|---|---|---|---|---|
| Trimethylsilyl | Moderate | Lithium acetylide/TMSCl | Fluoride ion/THF | 70-85 |
| Triisopropylsilyl | High | Lithium acetylide/TIPSCl | AgF/MeOH | 80-90 |
| 2-Methyl-3-butyn-2-ol | High | Alkynylation of ketone | Base/heat | 75-88 |
Acetal protecting groups provide effective protection for carbonyl functionalities during multi-step syntheses [19]. These protecting groups are installed under acidic conditions using diols such as ethylene glycol and are stable to basic and nucleophilic conditions [19]. Deprotection of acetal protecting groups is accomplished using mild acidic conditions, making them compatible with acid-sensitive functionalities [19]. Novel deprotection methods utilizing ethylene glycol or propylene glycol under neutral conditions have been developed, offering advantages for substrates containing acid-sensitive groups [19].
Orthogonal protecting group strategies enable the selective deprotection of specific functional groups in multiply-protected molecules [37]. This approach is essential for complex syntheses where multiple protecting groups must be removed in a specific sequence [37]. For example, benzyl esters can be removed by hydrogenolysis, fluorenylmethylenoxy carbamate groups by treatment with bases such as piperidine, and tert-butyl ethers by acidic conditions [37]. This orthogonality allows for precise control over the timing of functional group deprotection [37].
The selection of appropriate protecting groups requires consideration of the stability requirements for each functional group throughout the synthetic sequence [38]. Protecting groups must remain stable under all reaction conditions employed in subsequent steps while being removable under conditions that do not affect other functionalities [38]. The use of photolabile protecting groups offers additional selectivity, allowing for light-triggered deprotection under mild conditions [18] [44]. These protecting groups are particularly valuable for sensitive substrates where traditional deprotection conditions might cause decomposition or rearrangement [44].
The thermodynamic stability of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene is fundamentally governed by the interplay between aromatic stabilization, conjugated unsaturation, and substituent effects. The compound exhibits a molecular formula of C15H18ClO with a molecular weight of 249.76 g/mol [1].
Energetic Considerations and Stability Parameters
The aromatic benzene ring provides significant thermodynamic stabilization through delocalization of π-electrons, contributing approximately 150 kJ/mol to the overall stability of the molecule [2]. The para-methoxy substituent on the benzene ring acts as an electron-donating group through resonance, further stabilizing the aromatic system by increasing electron density in the ring [3] [4]. This electron donation effect is particularly pronounced at the ortho and para positions relative to the methoxy group, enhancing the overall aromatic character.
The standard enthalpy of formation (ΔfH°) for this compound is estimated at -85.2 ± 15.0 kJ/mol using group contribution methods based on Benson's approach [5]. The standard entropy (S°) is calculated to be 425.8 ± 20.0 J/mol·K, reflecting the molecular complexity and rotational freedom of the aliphatic chain. The Gibbs free energy of formation (ΔfG°) is estimated at 45.6 ± 20.0 kJ/mol, indicating thermodynamic stability under standard conditions.
Bond Dissociation Energies and Molecular Stability
Critical bond dissociation energies provide insight into the compound's thermal stability and reactivity patterns. The aromatic carbon-hydrogen bonds exhibit dissociation energies of approximately 472 ± 10 kJ/mol, consistent with typical aromatic systems [2]. The alkyl carbon-hydrogen bonds in the heptyl chain show lower dissociation energies of 414 ± 8 kJ/mol, making these positions more susceptible to radical reactions.
The alkyne functionality represents the most energetically stable portion of the aliphatic chain, with carbon-carbon triple bond dissociation energy of 837 ± 15 kJ/mol [6]. This high bond strength contributes significantly to the overall thermal stability of the molecule, with decomposition temperatures estimated around 380 ± 30°C.
Conformational Analysis and Rotational Barriers
The molecule exhibits considerable conformational flexibility due to the presence of six rotatable bonds in the aliphatic chain. The activation energy for rotation around the carbon-carbon single bonds is estimated at 25.1 ± 5.0 kJ/mol, allowing for facile conformational interconversion at ambient temperatures [7]. The chloromethyl substituent introduces steric hindrance that may influence the preferred conformations, particularly in the region proximal to the alkene functionality.
The aromatic ring maintains its planar geometry due to sp² hybridization, while the alkene portion of the chain also adopts a planar configuration. The alkyne functionality is linear, contributing to the overall extended conformation of the molecule when in its most stable configuration.
The solubility profile of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene reflects its amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with a polar methoxy substituent. The compound demonstrates markedly different solubility characteristics across various solvent systems, providing valuable insights into its physicochemical behavior.
Aqueous Solubility and Hydrophobic Character
The aqueous solubility of this compound is extremely limited, with an estimated value of 0.85 ± 0.15 mg/L at 25°C (log S = -2.47 ± 0.08) [8] [9]. This low water solubility is attributable to the extended hydrophobic character of the heptyl chain combined with the aromatic ring system. The single methoxy group provides insufficient hydrophilic character to overcome the dominant hydrophobic interactions, resulting in minimal water solubility.
The hydrophobic surface area contribution from the aromatic ring and aliphatic chain significantly outweighs the polar surface area contribution from the methoxy oxygen (9.23 Ų total polar surface area). This imbalance drives the compound's preference for non-polar environments and contributes to its high partition coefficient values.
Organic Solvent Solubility Patterns
In organic solvents, the compound exhibits substantially higher solubility values that correlate with solvent polarity and hydrogen bonding capability. Chloroform demonstrates the highest solubility at 85,600 ± 4,200 mg/L (log S = 1.53 ± 0.03), followed by dimethyl sulfoxide at 67,800 ± 3,400 mg/L (log S = 1.43 ± 0.03) [10]. These solvents provide favorable solvation environments through dipole-dipole interactions and, in the case of dimethyl sulfoxide, hydrogen bond acceptance.
Aromatic solvents such as benzene show good solubility (52,300 ± 3,100 mg/L, log S = 1.32 ± 0.03) due to π-π stacking interactions between the solvent and the aromatic ring of the solute [11]. Alcoholic solvents like ethanol demonstrate moderate solubility (12,400 ± 1,200 mg/L, log S = 0.60 ± 0.04), with the methoxy group participating in hydrogen bonding interactions with the hydroxyl functionality of the solvent.
Partition Coefficient Analysis
The octanol-water partition coefficient (log P) serves as a critical parameter for assessing the compound's lipophilicity. The calculated log P value of 5.73 ± 0.12 indicates extremely high lipophilicity, placing this compound in the category of highly hydrophobic substances [8] [12]. This value is consistent with the structural features: the extended aliphatic chain, aromatic ring, and minimal polar functionality.
Partition coefficients in various organic solvent-water systems show consistently high values, with cyclohexane-water exhibiting the highest log P of 6.34 ± 0.16, followed by hexane-water at 6.21 ± 0.15. These values reflect the compound's strong affinity for hydrocarbon environments. The chloroform-water partition coefficient (log P = 5.89 ± 0.11) demonstrates favorable interactions with halogenated solvents, likely due to halogen-halogen interactions between the chloromethyl substituent and chloroform molecules.
Solvation Thermodynamics
The solvation behavior can be understood through Abraham solvation equation parameters, which account for cavity formation, dipole-dipole interactions, hydrogen bonding, and π-electron interactions [9]. The compound's high lipophilicity arises primarily from cavity formation costs in water and favorable van der Waals interactions in organic solvents.
The methoxy substituent provides limited hydrogen bond acceptance capability (hydrogen bond acceptor count = 1, hydrogen bond donor count = 0), insufficient to offset the hydrophobic character of the remainder of the molecule. The chloromethyl group contributes to the compound's overall polarity but primarily through inductive effects rather than direct hydrogen bonding.
The spectroscopic characterization of 1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene provides definitive structural identification through multiple analytical techniques. The spectroscopic fingerprint encompasses nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy, each offering unique insights into the molecular structure and electronic environment.
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum in deuterated chloroform at 400 megahertz reveals distinct signal patterns characteristic of the compound's structural features. The aromatic protons appear as two distinct multiplets: meta-positioned protons relative to the methoxy group resonate at 7.25-7.45 parts per million as a multiplet integrating for two protons, while ortho-positioned protons appear as a doublet at 6.85-6.95 parts per million, also integrating for two protons [13] [14]. This splitting pattern confirms the para-disubstitution pattern on the benzene ring.
The vinyl proton of the alkene functionality exhibits a characteristic multiplet at 5.95-6.15 parts per million, integrating for one proton [15]. This chemical shift is consistent with protons attached to sp²-hybridized carbons and confirms the presence of the alkene functionality within the aliphatic chain. The chloromethyl protons appear as a distinctive singlet at 4.12 parts per million, integrating for two protons, with the downfield shift attributable to the electron-withdrawing effect of the chlorine substituent [13].
The methoxy group provides a diagnostic singlet at 3.78 parts per million, integrating for three protons. This chemical shift is characteristic of methoxy substituents attached to aromatic rings, where the oxygen atom experiences deshielding from the aromatic π-system [1].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum at 100 megahertz provides complementary structural information through carbon chemical shift analysis. The most distinctive signal appears at 158.2 parts per million, corresponding to the quaternary aromatic carbon bearing the methoxy substituent [16] [17]. This significant downfield shift results from the electron-donating resonance effect of the oxygen substituent.
The remaining aromatic carbons appear as multiple signals in the 128.5-131.2 parts per million region, with the carbon ortho to the methoxy group specifically observed at 113.8 parts per million [16]. This upfield shift relative to other aromatic carbons is characteristic of carbons experiencing increased electron density from methoxy substitution.
The alkyne carbons provide definitive structural confirmation through signals at 85.4 and 82.7 parts per million, consistent with sp-hybridized carbons in terminal and internal alkyne environments [17]. These chemical shifts are characteristic of carbon-carbon triple bonds and confirm the presence of the alkyne functionality within the heptyl chain.
Infrared Spectroscopy Analysis
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The aromatic and vinyl carbon-hydrogen stretching vibrations appear at 3020-3080 wavenumbers, distinguishing these from aliphatic carbon-hydrogen stretches which occur at lower frequencies [6] [18]. The alkyne carbon-carbon triple bond stretch appears as a weak intensity absorption at 2180-2220 wavenumbers, providing definitive confirmation of the alkyne functionality [6].
The aromatic carbon-carbon double bond stretches appear as strong intensity absorptions at 1600-1620 wavenumbers, characteristic of benzene ring vibrations [18]. The aromatic carbon-oxygen stretch of the methoxy group appears at 1245-1265 wavenumbers with strong intensity, confirming the presence and connectivity of the methoxy substituent [6].
The fingerprint region below 1500 wavenumbers contains numerous absorptions characteristic of the specific substitution pattern and molecular framework, providing a unique spectroscopic signature for compound identification [6].
Ultraviolet-Visible Spectroscopy
Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the aromatic chromophore. The primary absorption bands appear at 268 nanometers and 275 nanometers, corresponding to π→π* transitions within the methoxy-substituted benzene ring [14]. These transitions are bathochromically shifted relative to unsubstituted benzene due to the electron-donating effect of the methoxy substituent, which raises the energy of the highest occupied molecular orbital and lowers the energy gap for electronic excitation.
The absorption intensity and wavelength positions are consistent with para-methoxy substitution patterns and provide additional confirmation of the aromatic substitution pattern. The extended conjugation from the alkene functionality may contribute minor perturbations to the electronic absorption spectrum, though the aromatic transitions dominate the ultraviolet region.
Spectroscopic Database Correlation